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Discovery and development of PF-04822163

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Development of PF-04822163

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PF-04822163**, a potent and selective inhibitor of phosphodiesterase 1B (PDE1B). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

PF-04822163 is a novel, central nervous system (CNS)-penetrant small molecule that selectively inhibits the PDE1B enzyme. The PDE1 family of enzymes are calcium/calmodulin-dependent phosphodiesterases that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is highly expressed in the brain, particularly in regions associated with motor control, learning, and memory, making it a promising therapeutic target for neurological and psychiatric disorders.[2] The discovery of PF-04822163 represents a significant advancement in the development of selective probes to investigate the therapeutic potential of PDE1B inhibition.

Discovery and Synthesis

The discovery of **PF-04822163** was the result of a focused drug discovery program aimed at identifying potent and selective CNS-penetrable PDE1 inhibitors. The development process involved high-throughput screening, structure-based design, and targeted synthetic chemistry. The chemical structure of **PF-04822163** is 4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline.



Data Presentation: Physicochemical Properties

Property	Value
Molecular Formula	C19H17CIN2O2
Molecular Weight	340.81 g/mol
CAS Number	1354745-78-9

Experimental Protocols: Synthesis of PF-04822163

The synthesis of **PF-04822163** is a multi-step process that begins with the construction of the quinazoline core followed by the attachment of the indanyl side chain. A representative synthetic scheme is outlined below.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

- Materials: 2-amino-4,5-dimethoxybenzoic acid, formamide.
- Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-one. The quinazolinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one

- Materials: 3-(4-chlorophenyl)propanoic acid, polyphosphoric acid (PPA).
- Procedure: 3-(4-chlorophenyl)propanoic acid is heated with polyphosphoric acid at 100°C for 2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-chloro-2,3-dihydro-1H-inden-1one.

Step 3: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-amine

• Materials: 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, formic acid.



 Procedure: A mixture of 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, and formic acid is heated at 160°C for 6 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic layer is dried and concentrated to give 6-chloro-2,3-dihydro-1H-inden-1-amine.

Step 4: Synthesis of **PF-04822163** (4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-dimethoxyquinazoline)

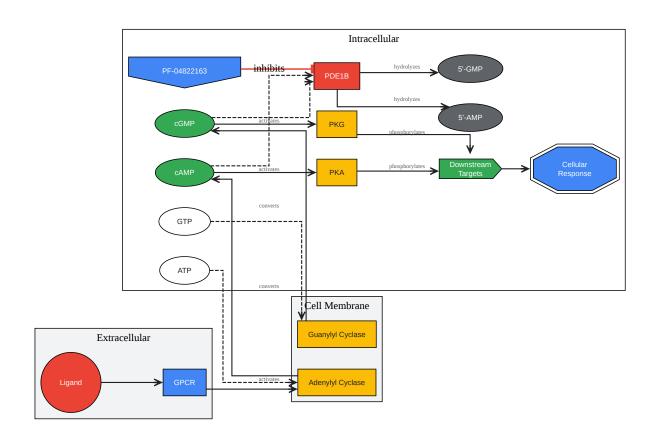
- Materials: 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, a suitable base (e.g., diisopropylethylamine).
- Procedure: A solution of 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, and a base in a suitable solvent (e.g., N,N-dimethylformamide) is heated at 100°C for 12 hours. The reaction mixture is then cooled, diluted with water, and the resulting precipitate is collected by filtration, purified by chromatography to yield **PF-04822163**.

Mechanism of Action and Signaling Pathway

PF-04822163 exerts its pharmacological effects by inhibiting the enzymatic activity of PDE1B. PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. By inhibiting PDE1B, **PF-04822163** leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.

Mandatory Visualization: PDE1B Signaling Pathway





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Caption: PDE1B signaling pathway and the inhibitory action of PF-04822163.

Preclinical Pharmacology



The preclinical evaluation of **PF-04822163** demonstrated its high potency and selectivity for PDE1B, as well as its ability to penetrate the CNS.

Data Presentation: In Vitro PDE Inhibition Profile

PDE Isoform	IC ₅₀ (nM)
PDE1A	3.1
PDE1B	2.4
PDE1C	10
PDE2A	>10,000
PDE3A	>10,000
PDE4D	>10,000
PDE5A	2,500
PDE6	>10,000
PDE7B	>10,000
PDE8A	>10,000
PDE9A	>10,000
PDE10A	350
PDE11A	>10,000

Data Presentation: Rodent Pharmacokinetics

Species	Route	Dose (mg/kg)	T _{max} (h)	C _{max} (ng/mL)	AUC (ng·h/mL)	Brain/Pla sma Ratio
Mouse	РО	10	0.5	1200	3500	1.5
Rat	PO	10	1.0	850	4200	1.2
Rat	IV	2	0.1	500	600	1.3



Experimental Protocols: In Vitro PDE Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PF-04822163
 against a panel of recombinant human phosphodiesterase enzymes.
- Materials: Recombinant human PDE enzymes, [3H]-cAMP, [3H]-cGMP, scintillation cocktail, 96-well plates.

Procedure:

- A solution of PF-04822163 at various concentrations is pre-incubated with the respective PDE enzyme in an assay buffer.
- The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
- The reaction is allowed to proceed for a defined period at 37°C and is then terminated.
- The amount of radiolabeled product (AMP or GMP) is determined by scintillation counting after separation from the unreacted substrate using anion-exchange chromatography.
- IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Protocols: Rodent Pharmacokinetic Study

- Objective: To assess the pharmacokinetic profile and brain penetration of PF-04822163 in mice and rats.
- Animals: Male C57BL/6 mice and Sprague-Dawley rats.
- Procedure:
 - PF-04822163 is administered to the animals via oral (PO) or intravenous (IV) routes.
 - Blood samples are collected at various time points post-administration.
 - At the final time point, animals are euthanized, and brain tissue is collected.



- The concentration of PF-04822163 in plasma and brain homogenates is quantified using a validated LC-MS/MS method.
- Pharmacokinetic parameters (T_{max}, C_{max}, AUC) and the brain-to-plasma concentration ratio are calculated.

Clinical Development Status

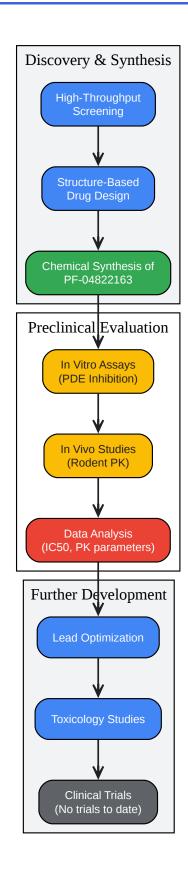
As of the latest available information, there are no registered clinical trials for **PF-04822163**. The compound is currently considered a preclinical research tool for investigating the role of PDE1B in various physiological and pathological processes.

Conclusion

PF-04822163 is a potent, selective, and CNS-penetrant inhibitor of PDE1B that has been instrumental in elucidating the function of this enzyme in the central nervous system. Its favorable preclinical profile suggests that PDE1B inhibition may be a viable therapeutic strategy for certain neurological and psychiatric disorders. Further research is warranted to explore the full therapeutic potential of this class of compounds.

Mandatory Visualization: Experimental Workflow





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Caption: High-level workflow for the discovery and development of PF-04822163.



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